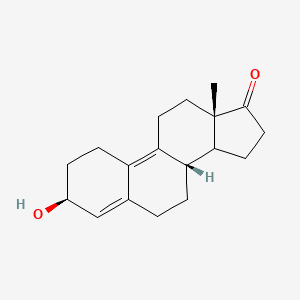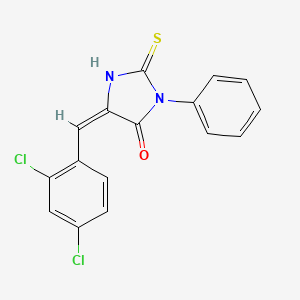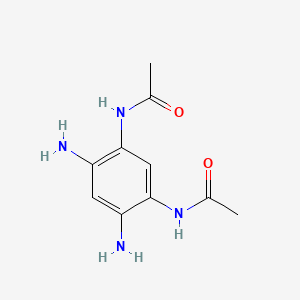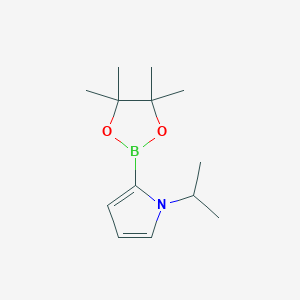
1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD16995445” is known as 1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole typically involves the reaction of 1-isopropylpyrrole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents like bromine or iodine in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-isopropyl-2-hydroxypyrrole.
Reduction: Formation of 1-isopropylpyrrole.
Substitution: Formation of various substituted pyrrole derivatives depending on the reagent used.
Scientific Research Applications
1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base. The palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and the halide, resulting in the formation of a biaryl or alkenyl product. The molecular targets and pathways involved include the activation of the boronic ester and the halide by the palladium catalyst, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: A similar boronic ester used in cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Another boronic ester with a thiophene ring.
Uniqueness
1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole is unique due to its pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness allows for selective reactions and the formation of specific products that may not be achievable with other boronic esters. Additionally, the isopropyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H22BNO2 |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
1-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
InChI |
InChI=1S/C13H22BNO2/c1-10(2)15-9-7-8-11(15)14-16-12(3,4)13(5,6)17-14/h7-10H,1-6H3 |
InChI Key |
FLBPEHZSVYGWKP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)
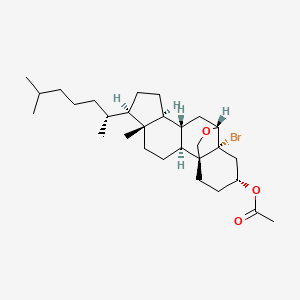
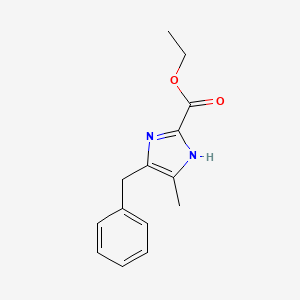

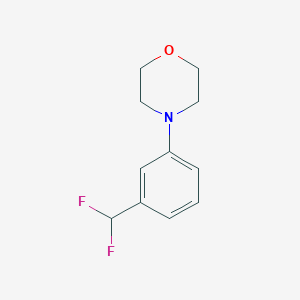

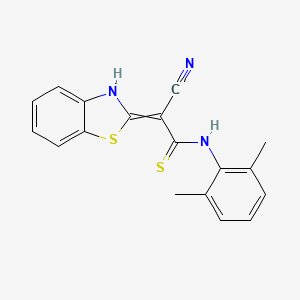
![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)


![2-[(Chloromethoxy)methyl]anisole](/img/structure/B13711220.png)
